molecular formula C24H23N3O5S B7718881 N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-2-[benzyl-(4-methylphenyl)sulfonylamino]acetamide

N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-2-[benzyl-(4-methylphenyl)sulfonylamino]acetamide

Cat. No.: B7718881
M. Wt: 465.5 g/mol
InChI Key: KSDBALOLOMZFNL-AFUMVMLFSA-N
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Description

N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-2-[benzyl-(4-methylphenyl)sulfonylamino]acetamide is a complex organic compound that features a benzodioxole moiety, a sulfonamide group, and an acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-2-[benzyl-(4-methylphenyl)sulfonylamino]acetamide typically involves multiple steps. One common route includes the condensation of 1,3-benzodioxole-5-carbaldehyde with an amine to form the imine intermediate. This intermediate is then reacted with a sulfonamide derivative under appropriate conditions to yield the final product .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly using continuous flow reactors or other advanced techniques to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-2-[benzyl-(4-methylphenyl)sulfonylamino]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole moiety may yield carboxylic acids, while reduction of the imine group will produce the corresponding amine .

Scientific Research Applications

N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-2-[benzyl-(4-methylphenyl)sulfonylamino]acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer and antimicrobial properties.

Mechanism of Action

The mechanism of action of N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-2-[benzyl-(4-methylphenyl)sulfonylamino]acetamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-2-[benzyl-(4-methylphenyl)sulfonylamino]acetamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a versatile compound for various scientific and industrial applications .

Properties

IUPAC Name

N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-2-[benzyl-(4-methylphenyl)sulfonylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O5S/c1-18-7-10-21(11-8-18)33(29,30)27(15-19-5-3-2-4-6-19)16-24(28)26-25-14-20-9-12-22-23(13-20)32-17-31-22/h2-14H,15-17H2,1H3,(H,26,28)/b25-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSDBALOLOMZFNL-AFUMVMLFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)NN=CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)N/N=C/C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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